molecular formula C22H20N4OS B2405145 N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021252-24-3

N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Cat. No.: B2405145
CAS No.: 1021252-24-3
M. Wt: 388.49
InChI Key: IWVKARUMMMWCOR-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a complex organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazines and diketones, which react to form the pyrazolo[1,5-a]pyrazine ring system.

    Thioacetamide Introduction: The thioacetamide group is introduced via a nucleophilic substitution reaction. This step often requires the use of thioacetic acid or its derivatives in the presence of a base.

    Final Coupling: The final step involves coupling the pyrazolo[1,5-a]pyrazine core with the 2-ethylphenyl group. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the available functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science:

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The pyrazolo[1,5-a]pyrazine core can interact with various molecular targets, while the thioacetamide group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide: shares structural similarities with other thioacetamides and pyrazolo[1,5-a]pyrazine derivatives.

    Pyrazolo[1,5-a]pyrazine Derivatives: These compounds are known for their biological activity and potential as therapeutic agents.

Uniqueness

The uniqueness of this compound lies in its combination of the pyrazolo[1,5-a]pyrazine core and the thioacetamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-2-16-8-6-7-11-18(16)24-21(27)15-28-22-20-14-19(17-9-4-3-5-10-17)25-26(20)13-12-23-22/h3-14H,2,15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVKARUMMMWCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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